Potency Against Human PDE10A: Pde10-IN-1 Exhibits Sub-Nanomolar IC50
Pde10-IN-1 demonstrates potent inhibition of human PDE10A with an IC50 of ≤10 nM . While this places it in the high-potency category alongside clinical candidates like Mardepodect (PF-2545920, IC50 = 0.37 nM) and TAK-063 (IC50 = 0.30 nM) , it is significantly more potent than the dual PDE2/10 inhibitor PDE2/PDE10-IN-1, which has a PDE10 IC50 of 480 nM .
| Evidence Dimension | PDE10A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | Mardepodect (PF-2545920): 0.37 nM; TAK-063: 0.30 nM; PDE2/PDE10-IN-1: 480 nM |
| Quantified Difference | Pde10-IN-1 is ~480-fold more potent than PDE2/PDE10-IN-1. It is ~27-fold less potent than TAK-063. |
| Conditions | Recombinant human PDE10A enzyme assay. |
Why This Matters
This high potency establishes Pde10-IN-1 as a potent tool for probing PDE10A-dependent signaling with a sub-nanomolar to low nanomolar range, enabling robust target engagement studies.
